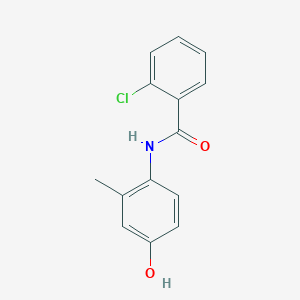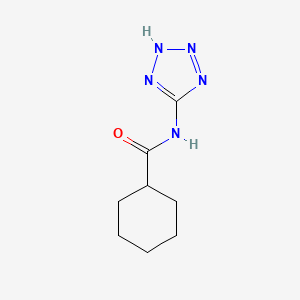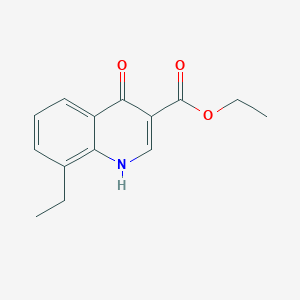
4-chloro-1,3-dimethyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1,3-dimethyl-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C12H12ClN5O and its molecular weight is 277.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.0730377 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and X-ray Crystal Structures : The synthesis and structural characterization of pyrazole-based ligands and their complexes with metals such as cadmium have been extensively studied. These studies include the preparation of ligands through condensation reactions and the formation of complexes that are structurally characterized by X-ray crystallography. These complexes exhibit interesting coordination geometries around the metal centers, facilitated by the ligands' ability to act as tetradentate donors. The structural analyses reveal supramolecular interactions that stabilize these complexes, showcasing their potential in coordination chemistry (Das et al., 2015).
Molecular Docking and In Vitro Screening : Novel pyridine and fused pyridine derivatives, including those based on carbohydrazide moieties, have been synthesized and assessed for biological activity. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins, suggesting their potential in drug design. Furthermore, they exhibited antimicrobial and antioxidant activity, highlighting their applicability in medicinal chemistry (Flefel et al., 2018).
Biological Evaluation
Antimicrobial and Antimycobacterial Activities : Derivatives of carbohydrazides have been synthesized and evaluated for their antimicrobial properties. These studies involve the synthesis of novel compounds and their subsequent screening against various microbial strains to assess their therapeutic potential. Such research endeavors contribute to the discovery of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Sidhaye et al., 2011).
Inhibition Studies and Molecular Docking : Certain pyrazole derivatives have been synthesized and characterized, followed by evaluations of their antidiabetic and antioxidant activities. These compounds have undergone in vitro assays to determine their efficacy in inhibiting enzymes relevant to diabetes management. Molecular docking studies further elucidate their mode of action, providing insights into how these molecules interact with biological targets and suggesting their potential as anti-diabetic agents (Karrouchi et al., 2020).
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-8-10(13)11(18(2)17-8)12(19)16-15-7-9-5-3-4-6-14-9/h3-7H,1-2H3,(H,16,19)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVFSGOVZCCLAB-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![N-(1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

![4-Amino-N'-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5596361.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
